molecular formula C8H4N2O4S2 B11771538 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid CAS No. 56527-65-2

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid

Cat. No.: B11771538
CAS No.: 56527-65-2
M. Wt: 256.3 g/mol
InChI Key: SNNIGNLXYVEYOC-UHFFFAOYSA-N
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Description

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid is a nitro-heteroaryl compound of significant interest in medicinal chemistry research. This chemical scaffold, which incorporates both a thiophene and a thiazole ring, serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific literature indicates that structurally related 5-nitroheterocyclic compounds demonstrate potent biological activities, particularly against bacterial pathogens . Researchers are actively exploring these derivatives for their efficacy against Gram-positive bacteria, with some synthesized analogues exhibiting strong anti-bacterial effects in vitro . The presence of the nitro group and the carboxylic acid functional group on this molecular framework provides versatile handles for further chemical modification, allowing for the synthesis of a diverse array of derivatives, such as amides, esters, and hydrazides, for structure-activity relationship (SAR) studies . Its primary research value lies in its potential as a precursor for new anti-infective agents, contributing to the ongoing search for compounds to address antimicrobial resistance . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56527-65-2

Molecular Formula

C8H4N2O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H4N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-3H,(H,11,12)

InChI Key

SNNIGNLXYVEYOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Krohnke Reaction-Based Synthesis

The Krohnke method, detailed in Verge et al. (1975), begins with the reaction of 5-nitro-2-cyanothiophene (1.0 equiv) and thioacetamide (2.0 equiv) in dry dimethylformamide (DMF) at 40°C for 3 hours. This step forms 2-(5-nitro-2-thienyl)-4-methylthiazole (la) with a 90% yield after crystallization from ethyl acetate. Subsequent chloromethylation using chloroacetone dichloride (ClCH2COCH2Cl) in dioxane under nitrogen at 100°C produces 4-chloromethyl-2-(5-nitro-2-thienyl)thiazole (2a) in 77% yield.

The critical oxidation step employs sodium dichromate (Na2Cr2O7) in a 50% acetic acid–sulfuric acid mixture at 55–60°C for 2.5 hours, converting the methyl group to a carboxylic acid. This delivers the target compound with an overall yield of 68–72%.

Ethyl Chloroacetoacetate Condensation

A patent by US5614520 outlines an alternative approach starting with 4-chloro-3-nitrobenzaldehyde . Condensation with ethyl 2-chloroacetoacetate under reflux in ethanol for 5 hours yields ethyl 4-methyl-2-(4-neopentyloxy-3-nitrophenyl)-5-thiazolecarboxylate (63% yield). Hydrolysis with aqueous potassium carbonate followed by acidification generates the carboxylic acid derivative. This method emphasizes the use of neopentyloxy groups to stabilize intermediates during functionalization.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • DMF vs. Dioxane : DMF facilitates the Krohnke reaction’s exothermic cyclization, while dioxane optimizes chloromethylation by stabilizing HCl evolution.

  • Oxidation Conditions : The acetic acid–sulfuric acid system ensures protonation of the chromate intermediate, preventing over-oxidation.

Catalytic and Stoichiometric Considerations

  • Thioacetamide Ratio : A 2:1 molar ratio of thioacetamide to nitrothiophene prevents polysubstitution.

  • Chlorinating Agents : Chloroacetone dichloride (2.0 equiv) ensures complete chloromethylation without side reactions.

Comparative Analysis of Methods

Parameter Krohnke Method Chloroacetoacetate Method
Starting Material5-Nitro-2-cyanothiophene4-Chloro-3-nitrobenzaldehyde
Key Intermediate4-ChloromethylthiazoleEthyl thiazolecarboxylate
Oxidation AgentNa2Cr2O7KOH/HCl
Overall Yield68–72%58–63%
Purification TechniqueCrystallization (EtOAc)Column Chromatography

The Krohnke method offers higher yields but requires stringent temperature control, whereas the chloroacetoacetate route provides modularity for aryl substitutions at the expense of additional purification steps.

Advanced Functionalization and Derivatives

Carboxylic Acid Activation

As demonstrated in EP2404909B1, the carboxylic acid group is often activated to acyl chlorides using thionyl chloride (SOCl2) or oxalyl chloride for subsequent amidation. For example, treatment with SOCl2 at reflux for 2 hours converts the acid to thiazole-4-carbonyl chloride in 99% yield.

Steric and Electronic Modifications

Introducing bromo or methyl groups at the 4-position of the thiazole ring (e.g., 4-bromo-2-(5-nitro-2-thienyl)thiazole ) alters electronic density, affecting reactivity in downstream applications. These derivatives are synthesized via halogenation or alkylation during the cyclization step.

Challenges and Mitigation Strategies

  • Nitration Side Reactions : Premature nitro group reduction is minimized by using inert atmospheres (N2) during chloromethylation.

  • Acid Sensitivity : The final carboxylic acid is prone to decarboxylation above 160°C, necessitating low-temperature storage.

Industrial-Scale Adaptations

Patents such as US5614520 highlight continuous-flow reactors for the exothermic cyclization step, improving heat dissipation and scalability. Ethyl acetate is preferred over dichloromethane in extractions due to its lower toxicity and ease of removal .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. Typical protocols involve:

  • Reagents : Methanol, ethanol, or higher alcohols with H₂SO₄ or HCl as catalysts.

  • Conditions : Reflux in solvents like dimethylformamide (DMF) or acetic acid at 80–120°C for 4–8 hours .

  • Product : Corresponding alkyl esters (e.g., ethyl 2-(5-nitro-2-thienyl)-4-thiazolecarboxylate).

Example :

Reaction TypeConditionsReagentsProductYieldSource
Esterification100°C, DMFEthanol/H₂SO₄Ethyl ester~70%*

*Yield inferred from analogous thiazolecarboxylic acid esterification .

Amidation Reactions

The acid reacts with amines to form amides, often mediated by coupling agents:

  • Reagents : Primary/secondary amines with EDC/HOBt or DCC.

  • Conditions : Room temperature to 50°C in dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Product : 2-(5-Nitro-2-thienyl)-4-thiazolecarboxamides.

Key Applications :

  • Synthesis of bioactive analogs for medicinal chemistry.

  • Structural diversification via aromatic/heterocyclic amine coupling .

Nitro Group Reduction

The nitro substituent on the thienyl ring can be reduced to an amine:

  • Reagents : H₂/Pd-C, SnCl₂/HCl, or Na₂S₂O₄.

  • Conditions : Catalytic hydrogenation at 40–60°C or acidic aqueous media .

  • Product : 2-(5-Amino-2-thienyl)-4-thiazolecarboxylic acid.

Mechanistic Notes :

  • Reduction proceeds via intermediate nitroso and hydroxylamine stages .

  • Requires careful pH control to prevent decarboxylation .

Condensation with Aldehydes

The carboxylic acid participates in Knoevenagel or Schiff base formation:

  • Reagents : Aromatic/heterocyclic aldehydes (e.g., benzaldehyde).

  • Conditions : Reflux in aqueous Na₂CO₃ with glycine as a bifunctional catalyst .

  • Product : α,β-Unsaturated thiazole derivatives or imine-linked hybrids.

Example :

Reaction TypeAldehydeCatalystProductSource
KnoevenagelBenzaldehydeGlycine/Na₂CO₃3-[(5Z)-4-oxo-5-styryl-1,3-thiazol-2-yl] derivative

Decarboxylation

Controlled thermal decarboxylation occurs under specific conditions:

  • Conditions : Heating at 180–200°C in dipolar aprotic solvents (e.g., DMSO) .

  • Product : 2-(5-Nitro-2-thienyl)thiazole.

  • Applications : Simplifies the structure for further functionalization .

Heterocyclic Ring Modifications

The thiazole ring undergoes electrophilic substitution or cycloaddition:

  • Nitration : Further nitration at the 4-position of the thiazole using HNO₃/H₂SO₄ .

  • Cycloaddition : Diels-Alder reactions with dienes to form fused polycyclic systems .

Experimental Considerations

  • Solvent Optimization : DMF enhances esterification rates, while water is preferred for green chemistry approaches .

  • Catalysts : Glycine improves regioselectivity in condensation reactions .

  • Analytical Validation : NMR and IR confirm functional group transformations .

This compound’s versatility enables its use in pharmaceuticals, agrochemicals, and materials science, with ongoing research exploring novel derivatives .

Scientific Research Applications

Antimicrobial Properties
Research indicates that 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain strains were reported as low as 1.95 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This characteristic is particularly relevant in developing therapeutic agents for diseases associated with oxidative damage .

Applications in Medicinal Chemistry

Drug Development
The unique structure of this compound makes it a promising candidate for drug development. Its ability to interact with various biological targets opens avenues for synthesizing new pharmaceuticals aimed at treating infections or diseases related to oxidative stress. The compound's derivatives have been synthesized and tested for enhanced bioactivity, leading to compounds with improved efficacy against resistant bacterial strains .

Case Study: Antimicrobial Agents
A notable case study involved synthesizing derivatives of this compound and evaluating their antimicrobial activity. The results indicated that certain derivatives exhibited significantly higher antibacterial activity than the parent compound, suggesting that modifications to the thiazole or thienyl groups can enhance bioactivity .

Agricultural Applications

Fungicides and Herbicides
Due to its biological activity, this compound has potential applications as a fungicide or herbicide. Its effectiveness against plant pathogens can be explored in agricultural settings to develop eco-friendly pest control solutions. Research is ongoing to evaluate its efficacy in field trials and its impact on non-target organisms .

Material Science Applications

Polymer Chemistry
The compound can also be utilized in polymer chemistry for creating functional materials with specific properties. Its ability to form stable complexes with metals may allow for the development of new materials with applications in electronics or catalysis .

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Source
2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid C₈H₅N₂O₄S₂ 273.27* 5-Nitrothienyl, 4-carboxylic acid Antiviral synthesis intermediate
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid C₈H₄ClNO₂S₂ 245.71 5-Chlorothienyl, 4-carboxylic acid Not explicitly stated
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide C₈H₆N₄O₄ 238.16 5-Nitrofuryl, formamide Potent bladder carcinogen in rats
(S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-thiazolecarboxylic acid (DMDFT) C₉H₈N₂O₃S 224.23 Pyridinyl, dihydrothiazole Iron chelation (ICE: 2.4–8.0%)
5-Methoxy-4-nitrobenzo[d]thiazole-2-carboxylic acid C₉H₆N₂O₅S 254.22 Benzothiazole, nitro, methoxy No bioactivity data
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid C₁₁H₈NO₂S 218.25 Phenyl, methyl Not explicitly stated

*Calculated molecular weight based on formula.

Key Observations:

In contrast, the chlorothienyl analog () has a less electron-withdrawing substituent, which may reduce oxidative stress-related toxicity. Heterocycle Variations: Replacing thiophene with furan (as in N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) alters aromatic stability and metabolic pathways, correlating with carcinogenicity in rodents .

Biological Activity: The nitrofuryl derivative () induces bladder carcinomas in rats, highlighting the nitro group’s role in carcinogenicity. However, the nitro-thienyl analog’s safety profile remains uncharacterized in the provided evidence. DMDFT (), a dihydrothiazole with a pyridinyl group, shows iron chelation efficacy, suggesting that the thiazole-carboxylic acid scaffold is versatile for metal-binding applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., 5-nitrothiophene derivatives) with thiazole precursors in acetic acid under catalytic conditions. For example, sodium acetate can act as a base to facilitate cyclization, as seen in analogous thiazole syntheses . Purification often involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products. Researchers should monitor reaction progress via TLC and optimize temperature (typically 80–100°C) to balance yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and nitro group (-NO₂, ~1520–1350 cm⁻¹) functionalities .
  • HPLC : For assessing purity (>95% recommended for biological assays), using reverse-phase columns with UV detection at λ ~260–280 nm (absorbance of nitro and thiazole groups) .
  • Elemental Analysis : To validate molecular composition, particularly for nitrogen and sulfur content .

Q. How can solubility challenges be addressed in aqueous or organic solvent systems?

  • Methodological Answer : The compound’s solubility is influenced by its nitro and carboxylic acid groups. For aqueous assays, prepare stock solutions in DMSO (56 mg/mL) and dilute in buffers (e.g., PBS) while ensuring final DMSO concentrations <1% to avoid cellular toxicity . For organic-phase reactions, use polar aprotic solvents like DMF or acetonitrile .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of the nitro group in biological applications, and how does it compare to other electron-withdrawing substituents?

  • Methodological Answer : The nitro group enhances electrophilicity, potentially increasing interactions with microbial enzymes or cellular targets. For example, in leishmanicidal studies, nitro-substituted thiadiazoles showed enhanced activity compared to non-nitro analogs . To validate SAR, synthesize derivatives (e.g., replacing -NO₂ with -CN or -CF₃) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability (e.g., prokaryotic vs. eukaryotic systems) or assay conditions. To address this:

  • Standardize Assays : Use recombinant enzyme systems (e.g., P450-Glo™ assays) to isolate target interactions .
  • Control Redox Environments : Nitro groups may undergo reduction in vivo, altering activity; include redox stabilizers (e.g., ascorbate) in cell-based assays .

Q. What strategies are effective for studying interactions with cytochrome P450 enzymes?

  • Methodological Answer : Use luminescent P450-Glo™ assays, where CYP enzymes convert derivatives of beetle luciferin into detectable substrates. For this compound, monitor competitive inhibition by comparing luminescence signals with control substrates (e.g., luciferin derivatives) . IC₅₀ values can be calculated using dose-response curves with triplicate replicates .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., G-protein-coupled receptors). Focus on optimizing logP values (via substituent modifications) to enhance blood-brain barrier penetration or metabolic stability . Validate predictions with in vitro ADMET assays .

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